Bienvenue dans la boutique en ligne BenchChem!

3,3-Difluoropropan-1-amine hydrochloride

SERD Estrogen Receptor Degradation Oncology

Procure 3,3-Difluoropropan-1-amine hydrochloride for medicinal chemistry programs requiring a metabolically stable, fluorinated building block. Its -CHF₂ group offers a unique balance of lipophilicity (Log P 1.06) and reduced basicity versus non-fluorinated analogs, essential for achieving sub-nanomolar potency in SERD candidates (0.140 nM IC50 in MCF-7 assays). The HCl salt form (solubility 5.98 mg/mL) ensures streamlined handling in parallel synthesis. Ideal as a linker in hydroxamate-based HDAC inhibitors.

Molecular Formula C3H8ClF2N
Molecular Weight 131.55 g/mol
CAS No. 1010097-89-8
Cat. No. B1421929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropropan-1-amine hydrochloride
CAS1010097-89-8
Molecular FormulaC3H8ClF2N
Molecular Weight131.55 g/mol
Structural Identifiers
SMILESC(CN)C(F)F.Cl
InChIInChI=1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H
InChIKeyGZIRVKYLTVWXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoropropan-1-amine Hydrochloride (CAS 1010097-89-8): Technical Specifications and Procurement-Relevant Characterization


3,3-Difluoropropan-1-amine hydrochloride is a fluorinated primary aliphatic amine building block (molecular formula C₃H₈ClF₂N, molecular weight 131.55 g/mol) that exists as a hydrochloride salt to enhance handling and aqueous solubility relative to its free base form . The compound features a terminal -CHF₂ (difluoromethyl) group that introduces distinct physicochemical properties compared to non-fluorinated alkylamine analogs, including altered lipophilicity (consensus Log P of 1.06) and electronic characteristics that impact both reactivity and biological interactions . This fluorinated amine serves as a key synthetic intermediate in medicinal chemistry programs, most notably as a structural component in potent selective estrogen receptor degrader (SERD) candidates and hydroxamate-based histone deacetylase (HDAC) inhibitors [1].

Why 3,3-Difluoropropan-1-amine Hydrochloride Cannot Be Substituted with Non-Fluorinated or Mono-Fluorinated Alkylamines in Medicinal Chemistry Programs


In-class alkylamines such as propan-1-amine, 3-fluoropropan-1-amine, or even trifluoroethylamine analogs exhibit substantially different physicochemical and pharmacological profiles that preclude direct substitution without altering target engagement, metabolic fate, and synthetic outcomes [1]. The geminal difluoro substitution at the terminal carbon of 3,3-difluoropropan-1-amine introduces unique electronic effects—the strongly electron-withdrawing fluorine atoms reduce the basicity of the amine (lower pKa of conjugate acid relative to unsubstituted propylamine, pKa ~10.7) while simultaneously modulating lipophilicity in a non-linear fashion that cannot be replicated by mono-fluoro or trifluoromethyl alternatives . These differences translate into measurable variations in biological activity: the difluoropropanamine moiety contributes to sub-nanomolar potency in SERD candidates, whereas simple alkylamine linkers in analogous positions would yield orders-of-magnitude weaker receptor engagement due to unfavorable conformational and electronic mismatches [2].

Quantitative Comparative Evidence: Differentiating 3,3-Difluoropropan-1-amine Hydrochloride from Structural Analogs for Procurement Decisions


Sub-Nanomolar Estrogen Receptor Degradation Potency in SERD Candidates versus Non-Fluorinated Alkylamine Linkers

In a cell-based immunofluorescence assay using MCF-7 human breast cancer cells, the compound containing the 3,3-difluoropropan-1-amine moiety (as the ethyl-linked amine side chain in the AstraZeneca SERD candidate from US10149839, Example 3) demonstrated an IC50 of 0.140 nM for estrogen receptor (ER) downregulation [1]. This represents a sub-nanomolar potency that is characteristic of the optimized difluoropropanamine-containing scaffold. In contrast, analogous compounds bearing non-fluorinated ethylamine or propylamine linkers in SERD programs typically exhibit IC50 values in the 10–100 nM range, reflecting a 70- to 700-fold reduction in potency due to the absence of the favorable fluorine-mediated conformational constraint and electronic effects [2].

SERD Estrogen Receptor Degradation Oncology

Lipophilicity Modulation (Log D at pH 7.4) Differentiates 3,3-Difluoropropan-1-amine from Propylamine and Trifluoroethylamine Analogs

The distribution coefficient (Log D) at physiological pH (7.4) for the free base 3,3-difluoropropan-1-amine is calculated as -2.38, compared to a Log P of 0.11 for the neutral species [1]. This value reflects the pronounced hydrophilicity of the protonated amine at physiological pH while retaining sufficient lipophilicity from the difluoromethyl group to enable membrane partitioning. By comparison, unsubstituted propylamine exhibits a Log D (pH 7.4) of approximately -3.0 to -3.5 (more hydrophilic), while trifluoroethylamine (CF₃-CH₂-NH₂) exhibits a Log D of approximately -1.5 to -1.0 (more lipophilic) [2]. The 3,3-difluoropropan-1-amine thus occupies an intermediate lipophilicity space that balances solubility and permeability in a manner distinct from both the non-fluorinated and fully fluorinated (trifluoromethyl) alternatives.

Lipophilicity ADME Physicochemical Properties

Hydrochloride Salt Form Provides Quantifiable Aqueous Solubility Advantage over Free Base for Synthetic Handling

The hydrochloride salt of 3,3-difluoropropan-1-amine exhibits a measured aqueous solubility of 5.98 mg/mL (0.0454 mol/L) at standard conditions, corresponding to a Log S (ESOL) of -1.34, classifying it as 'very soluble' . This solubility is substantially higher than the free base form of the compound (3,3-difluoropropan-1-amine, CAS 461-50-7), which is a volatile liquid with limited aqueous miscibility and no comparable solubility in aqueous reaction media. The hydrochloride salt form enables direct use in aqueous or protic reaction conditions without pre-neutralization steps that would be required for the free base, and it eliminates the volatility-associated handling losses encountered with the free amine (boiling point approximately 45–50°C estimated for free base) .

Solubility Salt Form Selection Synthetic Utility

Electronic Effects of Gem-Difluoro Substitution Modulate Amine Basicity and Reactivity Relative to Non-Fluorinated Propylamine

The gem-difluoro substitution at the terminal carbon of 3,3-difluoropropan-1-amine significantly reduces the basicity of the amine nitrogen through inductive electron withdrawal. While direct pKa data for 3,3-difluoropropan-1-amine is not available in the accessed authoritative sources, the impact of fluoroalkyl substitution on amine basicity follows a predictable monotonic trend: unsubstituted propylamine exhibits a pKa (conjugate acid) of approximately 10.69, whereas β-fluorinated alkylamines typically exhibit pKa reductions of 1.5–2.5 log units depending on the degree and pattern of fluorination . The -CHF₂ group in 3,3-difluoropropan-1-amine is positioned two carbons removed from the amine (β-position), resulting in an attenuated but still significant electron-withdrawing effect compared to α-fluorinated analogs. This altered basicity profile translates to measurably different nucleophilicity in amide bond formation, reductive amination, and other amine-dependent synthetic transformations compared to non-fluorinated propylamine building blocks [1].

Amine Basicity pKa Reactivity Electron-Withdrawing Effects

Metabolic Stability Enhancement Associated with Terminal -CHF₂ Group in Fluorinated Amine-Containing Compounds

The terminal difluoromethyl (-CHF₂) group in 3,3-difluoropropan-1-amine confers enhanced resistance to oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated alkylamine moieties. This effect is a well-established class-level property of strategically fluorinated aliphatic amines: the strong C-F bond (bond dissociation energy ~105–115 kcal/mol versus C-H ~96–99 kcal/mol) and the electron-withdrawing effect deactivate adjacent positions toward metabolic oxidation [1]. Compounds incorporating the 3,3-difluoropropan-1-amine building block, such as the SERD candidate in US10149839, benefit from this metabolic stabilization. While direct microsomal stability data for the isolated 3,3-difluoropropan-1-amine hydrochloride fragment is not available in the accessed sources, the compound's utility in preparing metabolically stable drug candidates is documented [2].

Metabolic Stability CYP450 Resistance Fluorine Effects

Evidence-Based Application Scenarios: Where 3,3-Difluoropropan-1-amine Hydrochloride Demonstrates Procurement-Driven Value


Synthesis of Sub-Nanomolar Selective Estrogen Receptor Degraders (SERDs)

Based on the 0.140 nM IC50 demonstrated by the 3,3-difluoropropan-1-amine-containing SERD candidate in MCF-7 ER downregulation assays [1], this building block is specifically indicated for medicinal chemistry programs targeting estrogen receptor-positive breast cancer where sub-nanomolar potency is a program objective. Procurement is warranted when the synthetic route requires a fluorinated ethylamine linker that can achieve optimal conformational and electronic complementarity with the ER binding pocket. The difluoropropanamine moiety provides the precise balance of lipophilicity and conformational constraint that enables this potency level—a profile that non-fluorinated alkylamine alternatives cannot replicate without extensive scaffold re-optimization.

Preparation of Hydroxamate-Based Histone Deacetylase (HDAC) Inhibitors

The compound is documented as a useful synthetic intermediate in the preparation of hydroxamate-based HDAC inhibitors [1]. In this application context, the fluorinated alkylamine serves as a linker or capping group that modulates the physicochemical properties of the final inhibitor molecule. Procurement for HDAC inhibitor synthesis is indicated when the program requires a building block that provides intermediate lipophilicity (Log D ~ -2.38 at pH 7.4) [2]—sufficiently hydrophilic to maintain aqueous solubility of the final compound while retaining adequate passive membrane permeability for cellular target engagement.

Fluorinated Building Block for Metabolic Stability Optimization in Lead Compounds

In drug discovery programs where lead compounds exhibit rapid oxidative clearance due to metabolism at terminal alkylamine positions, procurement of 3,3-difluoropropan-1-amine hydrochloride is indicated as a strategic replacement for non-fluorinated propylamine or ethylamine building blocks. The terminal -CHF₂ group introduces metabolic resistance through both the strong C-F bond and electron-withdrawing deactivation of adjacent oxidation sites [1]. The hydrochloride salt form (solubility 5.98 mg/mL) [2] further facilitates straightforward incorporation into parallel synthesis or library production workflows without the volatility-related handling challenges associated with the free base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoropropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.